Product packaging for Benzyl(imino)(methyl)-lambda6-sulfanone(Cat. No.:CAS No. 38401-38-6)

Benzyl(imino)(methyl)-lambda6-sulfanone

Cat. No.: B3032708
CAS No.: 38401-38-6
M. Wt: 169.25 g/mol
InChI Key: JXKMYUBHKRRYKP-UHFFFAOYSA-N
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Description

Contextualization within Modern Organosulfur Chemistry

Organosulfur compounds are integral to organic chemistry, with sulfur's ability to exist in multiple oxidation states leading to a rich diversity of functional groups. nih.gov Within this landscape, sulfoximines, which are isoelectronic with sulfones, have emerged as a prominent structural motif. wikipedia.org These compounds are found in a range of bioactive molecules and functional materials, attracting considerable attention from the pharmaceutical, agrochemical, and materials science sectors. nih.govresearchgate.net The sulfoximine (B86345) functional group is considered a mono-aza analogue of sulfones, where one oxygen atom of a sulfonyl group is replaced by a nitrogen atom. biologyinsights.com This substitution imparts unique physicochemical properties, positioning sulfoximines as valuable bioisosteres for sulfones and sulfonamides, often enhancing aqueous solubility and metabolic stability in drug candidates. researchgate.netdrughunter.com

Historical Development and Evolution of Sulfoximine Chemistry

The first sulfoximine compound was discovered in 1949, yet for decades, this class of compounds remained a niche area of study. researchgate.netnih.gov Early applications were primarily centered on their use as chiral auxiliaries or ligands in asymmetric catalysis. nih.gov The perception and application of sulfoximines in medicinal chemistry began to shift significantly in the 1970s. nih.gov Despite this, it took nearly 70 years for the sulfoximine group to achieve a critical mass in the broader drug discovery community. researchgate.netchemrxiv.org In recent years, interest has grown exponentially, fueled by the development of new and safer synthetic methodologies and the increased commercial availability of sulfoximine building blocks. chemrxiv.org This resurgence has led to sulfoximines being described as "rising stars" in medicinal chemistry, with several sulfoximine-containing compounds now in clinical trials. nih.govacs.org

Structural Characteristics and Nomenclature of λ6-Sulfur Species, Emphasizing Benzyl(imino)(methyl)-λ6-sulfanone

The nomenclature "λ6-sulfanone" refers to a hypervalent sulfur atom, specifically a neutral sulfur atom with six formal bonding electrons, denoted by the lambda (λ) convention. Sulfoximines are tetracoordinate, hexavalent organosulfur compounds featuring a central sulfur atom double-bonded to both an oxygen and a nitrogen atom, and single-bonded to two carbon substituents. wikipedia.orgwikipedia.org This arrangement results in a tetrahedral geometry around the sulfur atom, which is a stereocenter if the two carbon substituents are different. biologyinsights.comresearchgate.net

Benzyl(imino)(methyl)-λ6-sulfanone, also known as S-Benzyl-S-methylsulfoximine, exemplifies these characteristics. guidechem.com Its structure consists of a central hexavalent sulfur atom bonded to a methyl group, a benzyl (B1604629) group, a doubly bonded oxygen atom, and a doubly bonded imino (=NH) group. guidechem.comuni.lu The presence of two different organic substituents (methyl and benzyl) on the sulfur atom makes it a chiral center. wikipedia.org The unique polarity, hydrogen-bonding capabilities, and three-dimensional structure imparted by the sulfoximine moiety are key to its function in larger molecules. biologyinsights.comresearchgate.net

Physicochemical Properties of Benzyl(imino)(methyl)-λ6-sulfanone
PropertyValueSource
CAS Number38401-38-6 guidechem.com
Molecular FormulaC8H11NOS guidechem.comuni.lu
Molecular Weight169.25 g/mol guidechem.com
Canonical SMILESCS(=N)(=O)CC1=CC=CC=C1 guidechem.comuni.lu
InChIKeyJXKMYUBHKRRYKP-UHFFFAOYSA-N guidechem.comuni.lu
Monoisotopic Mass169.05614 Da uni.lu

Significance of Sulfoximine Scaffolds in Advanced Organic Synthesis

The utility of sulfoximine scaffolds in modern organic synthesis is extensive and multifaceted. A particularly significant application is their use as directing groups in C-H bond functionalization. nih.govresearchgate.netencyclopedia.pub This strategy allows for the selective and efficient construction of complex molecular architectures. encyclopedia.pub The sulfoximine moiety can effectively coordinate to transition metal catalysts, directing reactions to specific sites on a molecule, a technique highlighted by the development of rhodium-catalyzed annulation of sulfoximines with alkynes. nih.govencyclopedia.pub

Furthermore, sulfoximines are crucial building blocks in asymmetric synthesis, where their inherent chirality is leveraged to produce enantiomerically pure compounds. biologyinsights.comnih.gov The development of novel synthetic methods, such as hypervalent iodine-mediated NH transfer reactions, has facilitated their preparation and incorporation into drug analogues and active pharmaceutical ingredients on a large scale. nih.gov The versatility of the sulfoximine group is also demonstrated by its incorporation into complex molecules such as macrocycles, proteolysis targeting chimeras (PROTACs), and antibody-drug conjugates (ADCs), underscoring its broad applicability in cutting-edge chemical research. drughunter.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NOS B3032708 Benzyl(imino)(methyl)-lambda6-sulfanone CAS No. 38401-38-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl-imino-methyl-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-11(9,10)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKMYUBHKRRYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499021
Record name [(S-Methanesulfonimidoyl)methyl]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38401-38-6
Record name [(S-Methanesulfonimidoyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl(imino)methyl-lambda6-sulfanone
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Synthetic Methodologies for Benzyl Imino Methyl λ6 Sulfanone and Its Analogues

Fundamental Strategies for Sulfoximine (B86345) Formation

The construction of the sulfoximine functional group can be achieved through several fundamental approaches, primarily involving the formation of sulfur-nitrogen and sulfur-oxygen bonds on a sulfur-containing precursor. The two most common strategies begin with either sulfides or their corresponding sulfoxides.

The direct conversion of sulfides into NH-sulfoximines in a single step is an efficient and operationally simple method. orgsyn.org This transformation requires the simultaneous addition of an imino (=NH) group and an oxygen atom to the sulfur center. A widely adopted procedure involves the use of a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), as the oxidant in combination with a convenient source of ammonia (B1221849), typically ammonium (B1175870) carbamate (B1207046) (NH₂CO₂NH₄). nih.govorgsyn.org

The reaction is generally performed in methanol (B129727) at room temperature. nih.gov This one-pot process provides both the necessary nitrogen and oxygen atoms, delivering the desired NH-sulfoximines in high yields for a wide range of sulfide (B99878) substrates, including aryl, alkyl, and benzyl-substituted variants. nih.govnih.gov While the reaction occurs in one pot, it can be conceptualized as a sequence involving an initial imidation of the sulfide to form a sulfilimine intermediate, which is then oxidized in situ to the final sulfoximine. organic-chemistry.orgrwth-aachen.de Alternative methods for the initial imidation step include the use of cyanogen (B1215507) amine with a halogenating agent, which forms an N-cyanosulfilimine that is subsequently oxidized and deprotected. organic-chemistry.org

Oxidative functionalization is central to the synthesis of sulfoximines, as the sulfur atom is transformed from a lower oxidation state (S(II) in sulfides or S(IV) in sulfoxides) to the S(VI) state in the final product.

One of the most prevalent strategies is the imidation of sulfoxides. nih.gov In this approach, the sulfoxide (B87167) is treated with reagents that facilitate the transfer of an NH group. The combination of (diacetoxyiodo)benzene and ammonium carbamate is also effective for this transformation. nih.govresearchgate.net Mechanistic studies suggest the reaction proceeds through the formation of an electrophilic iodonitrene intermediate. nih.govresearchgate.net This reactive species is then attacked by the nucleophilic sulfur of the sulfoxide to form the sulfoximine. nih.gov This method has proven to have a wide substrate scope and excellent functional group tolerance. nih.gov

The direct conversion of sulfides to sulfoximines is also fundamentally an oxidative functionalization, as it involves a one-pot oxidation and imination process. nih.govorgsyn.org This approach is particularly attractive as it bypasses the need to pre-synthesize and isolate the sulfoxide precursor.

Starting MaterialTypical ReagentsKey Transformation
Sulfide (R-S-R')PhI(OAc)₂, NH₂CO₂NH₄, MeOHOne-pot simultaneous oxidation and imidation
Sulfoxide (R-S(O)-R')PhI(OAc)₂, NH₂CO₂NH₄, MeOHNH-group transfer to the sulfoxide

Targeted Synthesis of Benzyl(imino)(methyl)-λ6-sulfanone

The general strategies for sulfoximine formation can be directly applied to the targeted synthesis of Benzyl(imino)(methyl)-λ6-sulfanone.

The logical and primary precursor for the synthesis of Benzyl(imino)(methyl)-λ6-sulfanone (CAS No. 38401-38-6) is benzyl (B1604629) methyl sulfide. guidechem.com The elaboration of this precursor involves the direct and simultaneous introduction of one oxygen atom and one imino group onto the sulfur atom of the sulfide. This converts the S(II) center of the sulfide directly to the hexavalent sulfur center of the target λ6-sulfanone.

The synthesis of Benzyl(imino)(methyl)-λ6-sulfanone can be effectively achieved using the one-pot oxidative imidation method. Based on established protocols for structurally similar compounds, the reaction involves treating benzyl methyl sulfide with (diacetoxyiodo)benzene and ammonium carbamate in methanol at ambient temperature. orgsyn.org

A typical procedure involves dissolving the sulfide and ammonium carbamate in methanol, followed by the portion-wise addition of the (diacetoxyiodo)benzene oxidant. orgsyn.org The reaction is stirred for several hours until completion, after which the product can be isolated using standard workup and purification techniques. orgsyn.org

For optimization, ammonium carbamate can be substituted with other ammonia sources like ammonium acetate (B1210297) or aqueous ammonia. nih.gov The use of ammonium acetate has been shown to be beneficial for preparing ¹⁵N-labelled sulfoximines and can be advantageous in continuous flow systems where the decarboxylation of ammonium carbamate might cause precipitation and clogging. nih.gov Methanol is generally the solvent of choice as it leads to faster reaction times. nih.gov

Table of Reaction Conditions for Sulfoximine Synthesis from Sulfides

Component Role Molar Equivalents (Typical) Notes
Sulfide Substrate 1.0 The starting material containing the sulfur center.
(Diacetoxyiodo)benzene Oxidant 2.5 A hypervalent iodine reagent that facilitates both oxidation and imidation. orgsyn.org
Ammonium Carbamate Ammonia Source 2.0 Provides the nitrogen atom for the imino group. orgsyn.org
Methanol Solvent - An effective solvent that can also act as an oxygen donor in some mechanisms. nih.govorgsyn.org
Temperature Condition 25 °C (Ambient) The reaction proceeds efficiently under mild conditions. orgsyn.org

Catalytic Approaches in λ6-Sulfanone Synthesis

While stoichiometric reagents are highly effective, catalytic methods for sulfoximine synthesis are continuously being developed to improve efficiency and expand the scope of the reaction. These approaches often utilize transition metals to facilitate the key bond-forming steps.

Transition metal catalysis has been successfully applied, particularly for the synthesis of N-substituted sulfoximines. Carsten Bolm and others have developed rhodium-, silver-, and iron-catalyzed processes to prepare various N-protected derivatives. nih.gov A rhodium-catalyzed transfer of carbamates to sulfoxides allows for the synthesis of N-Boc and N-Cbz protected sulfoximines under mild conditions. organic-chemistry.org Similarly, iron(II) can catalyze the nitrene transfer from N-acyloxyamides to sulfoxides, providing access to N-acyl sulfoximines. organic-chemistry.org These catalytic methods often provide access to functionalized sulfoximines that can be deprotected to yield the free NH-sulfoximine. organic-chemistry.org More recently, photocatalysis has emerged as a powerful tool, enabling new types of reactivity for the synthesis and modification of sulfoximines under mild conditions. nih.gov

Table of Catalytic Systems in Sulfoximine Synthesis

Catalyst System Transformation Type Substrates Product Type
Rhodium(II) acetate Carbamate Transfer Sulfoxide, Carbamate N-Protected Sulfoximine
Iron(II) salts Nitrene Transfer Sulfoxide, N-acyloxyamide N-Acyl Sulfoximine organic-chemistry.org
Copper(I) iodide N-Arylation NH-Sulfoximine, Arylboronic acid N-Aryl Sulfoximine organic-chemistry.org
Ruthenium(II) complexes C-H Functionalization/Cyclization Aryl Sulfoximine, Alkyne Cyclic Sulfoximine nih.gov

Transition Metal-Catalyzed Imidation Reactions (e.g., Iron-Catalyzed Methods)

Transition metal catalysis has become a cornerstone for the efficient synthesis of sulfoximines. mdpi.comnih.gov Among the various metals employed, earth-abundant and low-toxicity iron has garnered significant attention for catalyzing the imidation of sulfoxides. d-nb.info A notable advancement is the direct synthesis of free NH-sulfoximines from sulfoxides using iron(II) catalysts. nih.govblogspot.com

One effective method utilizes an iron(II) sulfate/phenanthroline catalytic system with a stable hydroxylamine (B1172632) triflic acid salt as the aminating agent. nih.govblogspot.comnih.gov This approach is advantageous as it does not require an additional oxidant and proceeds under mild conditions, tolerating a broad range of substrates, including those with heterocyclic moieties. nih.govnih.gov The reaction provides good to high yields (70-98%) for various S-aryl and S-alkyl substituted sulfoxides. nih.gov

Another iron-catalyzed strategy involves the use of tert-butyl azidoformate (BocN3) as the nitrene source, catalyzed by iron(II) chloride, to produce N-Boc protected sulfoximines, which can subsequently be deprotected to yield the free NH-sulfoximine. d-nb.info These iron-catalyzed methods represent a significant step forward in making sulfoximines, including analogues of Benzyl(imino)(methyl)-λ6-sulfanone, more accessible.

Table 1: Examples of Iron-Catalyzed Sulfoximine Synthesis
CatalystNitrene/NH SourceSubstrateProductKey Features
FeSO₄/PhenanthrolineHydroxylamine triflic acid saltAryl/Alkyl SulfoxidesFree NH-SulfoximinesDirect synthesis, no oxidant needed, mild conditions. nih.govnih.gov
FeCl₂tert-Butyl azidoformate (BocN₃)SulfoxidesN-Boc-SulfoximinesProvides protected sulfoximines for further functionalization. d-nb.info
FeSO₄·7H₂OTBHP/NCSNH-Sulfoximines + MethylarenesN-Aroylated SulfoximinesN-acylation reaction to functionalize the nitrogen atom. nih.gov

Photocatalytic Strategies for Sulfur-Carbon Bond Formation relevant to λ6-Sulfanones

Visible-light photocatalysis has emerged as a powerful tool for forming carbon-sulfur bonds under mild conditions, offering alternative pathways to key intermediates for λ6-sulfanone synthesis. beilstein-journals.orgnih.gov These methods often proceed via the generation of sulfur-centered radicals through single-electron transfer (SET) processes. rsc.org While direct photocatalytic synthesis of the sulfoximine core is less common, these strategies are highly relevant for creating the sulfoxide precursors.

For instance, photocatalytic methods can be used for the C–S cross-coupling of thiols with aryl halides or the oxidation of sulfides to sulfoxides. beilstein-journals.org One proposed mechanism involves the photoexcited catalyst being quenched by an aryl diazonium salt to generate an aryl radical. beilstein-journals.org This radical can then add to a sulfur compound like DMSO, and subsequent oxidation leads to a sulfur-centered cation, which can rearrange to form the desired aryl sulfoxide. beilstein-journals.org The generation of thioyl and sulfonyl radicals from various sulfur-containing starting materials is a key feature of these photoredox methods. rsc.orgresearchgate.net These approaches, characterized by their high efficiency and environmentally benign nature, expand the toolkit for accessing the diverse sulfoxide substrates required for sulfoximine synthesis. beilstein-journals.orgrsc.org

Stereoselective Synthesis of Chiral Sulfoximines

The sulfur atom in a sulfoximine bearing two different carbon substituents is a stereogenic center, making the development of asymmetric syntheses a critical area of research. nih.gov Chiral sulfoximines are of high interest in medicinal chemistry and as chiral ligands. researchgate.netresearchgate.net Several strategies have been established to access these compounds in enantiopure form.

Asymmetric Imidation of Sulfides to Access Enantiopure λ6-Sulfanones

The catalytic asymmetric imidation of prochiral sulfides represents a direct and atom-economical approach to chiral sulfimides, which can then be oxidized to the corresponding chiral sulfoximines. Recent breakthroughs have demonstrated the efficacy of iron catalysis in this transformation. researchgate.netnih.gov A chiral iron(II)/N,N'-dioxide complex has been successfully used for the enantioselective imidation of dialkyl and alkyl aryl sulfides. nih.gov This system uses iminoiodinanes as nitrene precursors and provides a range of chiral sulfimides in good yields and with high enantioselectivities (up to 98:2 e.r.). nih.gov The stereocontrol is believed to originate from the steric environment created by the chiral ligand, which allows the incoming nitrene to differentiate between the two lone pairs of electrons on the sulfur atom. nih.gov

Chiral Auxiliary-Mediated Approaches in Sulfoximine Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for the synthesis of chiral sulfur compounds. nih.gov This approach often involves the preparation of diastereomeric sulfinates or sulfinamides, separation of the diastereomers, and subsequent stereospecific conversion to the target sulfoximine. nih.govacs.org For example, enantiopure sulfinamides can be prepared using a chiral amine auxiliary, such as (R)-N-benzyl-1-phenylethanamine. acs.org After separation of the diastereomers, these sulfinamides serve as excellent precursors for further transformations into chiral sulfoximines. acs.orgthieme-connect.com While effective, these methods require stoichiometric amounts of the chiral auxiliary and can involve multiple synthetic steps. nih.gov

More recently, sulfonimidamides (SIAs), which are structurally related to sulfoximines, have been investigated as potential chiral auxiliaries themselves. acs.org Enantiomerically pure SIAs can be condensed with aldehydes to form imines, which then undergo diastereoselective nucleophilic additions. acs.org

Kinetic Resolution of Racemic Sulfoximines

Kinetic resolution (KR) is a powerful strategy for separating a racemic mixture of sulfoximines by selectively reacting one enantiomer at a higher rate than the other. Various catalytic systems have been developed for this purpose.

N-Heterocyclic Carbene (NHC) Catalysis : Chiral NHCs can catalyze the efficient kinetic resolution of sulfoximines with enals, proceeding via stereoselective amidation. acs.orgresearchgate.netnih.gov This method allows for the recovery of the unreacted sulfoximine and the acylated product, both with excellent enantiomeric excess (up to 99% ee). acs.orgnih.gov

Palladium Catalysis : A Pd(II)-catalyzed kinetic resolution of heteroaryl-containing sulfoximines has been developed using ortho-C-H alkenylation or arylation. chemrxiv.org The combination of a chiral amino acid ligand (MPAA) with the palladium catalyst controls the enantioselective C-H activation, providing access to both the unreacted starting material and the C-H functionalized product with high enantiopurity and selectivity factors up to >200. chemrxiv.org

Chiral Phosphoric Acid Catalysis : Racemic sulfoximines bearing an ortho-amidophenyl group can be resolved through an intramolecular dehydrative cyclization catalyzed by a chiral phosphoric acid. acs.org This process yields both the unreacted sulfoximine and the cyclized benzothiadiazine-1-oxide product with good to high enantioselectivities. acs.org

Table 2: Comparison of Catalytic Kinetic Resolution Methods for Sulfoximines
Catalytic SystemTransformationKey AdvantagesSelectivity Factor (s)
Chiral N-Heterocyclic Carbene (NHC)Stereoselective AmidationProvides both enantiomers with high ee; no external acyl transfer agent needed. acs.orgresearchgate.netModerate to High
Pd(II) / Chiral Amino Acid (MPAA)C-H Alkenylation/ArylationExcellent enantioselectivity and high selectivity factor; functionalizes the molecule. chemrxiv.orgUp to >200 chemrxiv.org
Chiral Phosphoric AcidIntramolecular Dehydrative CyclizationOrganocatalytic approach; creates complex S,N-heterocycles. acs.orgUp to 61 acs.org

Enantiospecific Transformations of Pre-existing Sulfur Stereogenic Centers

Perhaps the most widely used strategy for preparing enantiopure sulfoximines involves the transformation of readily available, enantiopure sulfur compounds, such as sulfoxides or sulfinamides, where the reaction at the sulfur center proceeds with high stereospecificity. nih.govacs.org

From Chiral Sulfoxides : The enantiospecific imidation of chiral sulfoxides is an effective method for synthesizing chiral sulfoximines. nih.govacs.org The reaction typically proceeds with retention of configuration at the sulfur stereocenter. Various transition-metal catalysts can be employed to improve the efficiency of the nitrene transfer. nih.govacs.org

From Chiral Sulfinamides : Readily accessible chiral sulfinamides are versatile precursors for chiral sulfoximines. thieme-connect.comorganic-chemistry.org Stereospecific S-alkylation or S-arylation of a chiral sulfinamide allows for the modular construction of sulfoximines with a wide range of substituents. organic-chemistry.orgacs.orgorganic-chemistry.orgnih.gov For example, sulfur-selective arylation using diaryliodonium salts and copper catalysis has been developed, overcoming the challenge of competing N-arylation. organic-chemistry.org Similarly, stereospecific S-alkylation provides access to sulfoximines with diverse alkyl groups under practical conditions. acs.orgorganic-chemistry.orgnih.gov These transformations are crucial for diversifying the structures of chiral sulfoximines. acs.org

Spectroscopic and Structural Characterization of Benzyl Imino Methyl λ6 Sulfanone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For Benzyl(imino)(methyl)-λ6-sulfanone, a combination of ¹H NMR, ¹³C NMR, and multi-dimensional NMR techniques would be required for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy would be utilized to identify the different types of protons and their connectivity within the molecule. Based on the structure of Benzyl(imino)(methyl)-λ6-sulfanone, the following proton signals would be anticipated:

Aromatic Protons: The protons on the benzyl (B1604629) group's phenyl ring would typically appear as a multiplet in the aromatic region of the spectrum, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns would depend on the electronic effects of the sulfoximine (B86345) group.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge connecting the phenyl ring and the sulfur atom would be expected to show a singlet or, if diastereotopic, an AB quartet. Their chemical shift would likely be in the range of δ 4.0-5.0 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the sulfur atom would likely appear as a sharp singlet, typically in the upfield region of the spectrum, around δ 2.5-3.5 ppm.

Imino Proton (-NH): The proton on the imino group would be expected to appear as a broad singlet, and its chemical shift could vary over a wide range depending on the solvent and concentration.

A hypothetical data table for the ¹H NMR spectrum is presented below. The values are estimations based on known data for similar compounds.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C₆H₅)7.0 - 8.0Multiplet5H
Methylene (CH₂)4.0 - 5.0Singlet / AB quartet2H
Methyl (CH₃)2.5 - 3.5Singlet3H
Imino (NH)VariableBroad Singlet1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For Benzyl(imino)(methyl)-λ6-sulfanone, distinct signals would be expected for each unique carbon atom:

Aromatic Carbons: The phenyl ring would show several signals in the aromatic region (δ 120-140 ppm). The ipso-carbon (the one attached to the methylene group) would be expected at a different chemical shift compared to the ortho, meta, and para carbons.

Methylene Carbon (-CH₂-): The carbon of the methylene bridge would likely resonate in the range of δ 50-70 ppm.

Methyl Carbon (-CH₃): The methyl carbon would be expected to appear in the upfield region of the spectrum, typically between δ 30-50 ppm.

A hypothetical data table for the ¹³C NMR spectrum is presented below, with estimated chemical shifts.

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic (C₆H₅)120 - 140
Methylene (CH₂)50 - 70
Methyl (CH₃)30 - 50

Multi-dimensional NMR Techniques for Comprehensive Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: Would reveal the coupling between adjacent protons, for instance, within the aromatic ring.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

The FT-IR spectrum of Benzyl(imino)(methyl)-λ6-sulfanone would be expected to show characteristic absorption bands for its functional groups. While specific data is not available, data from analogous compounds suggests the following: rsc.org

N-H Stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the imino N-H bond.

C-H Aromatic Stretch: Absorption bands just above 3000 cm⁻¹ due to the C-H stretching vibrations of the phenyl ring.

C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹ for the C-H stretching of the methylene and methyl groups.

S=O Stretch: A strong absorption band, typically in the region of 1200-1250 cm⁻¹ and 1050-1100 cm⁻¹, which is characteristic of the sulfoximine group.

C=C Aromatic Stretch: Several bands in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the phenyl ring.

A hypothetical FT-IR data table is provided below.

Functional Group Expected Absorption Band (cm⁻¹) Intensity
N-H Stretch3200 - 3400Medium
C-H Aromatic> 3000Medium
C-H Aliphatic< 3000Medium
S=O Stretch1200 - 1250, 1050 - 1100Strong
C=C Aromatic1450 - 1600Medium-Strong

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy, being complementary to FT-IR, would provide further insights into the vibrational modes of the molecule. It is particularly useful for identifying non-polar bonds. Expected Raman shifts would include:

Aromatic Ring Vibrations: Strong signals corresponding to the breathing modes of the phenyl ring.

S-C and S-N Vibrations: Bands corresponding to the stretching of the sulfur-carbon and sulfur-nitrogen bonds.

Without experimental data, a detailed analysis of the Raman spectrum is not possible.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. For Benzyl(imino)(methyl)-lambda6-sulfanone (also known as S-Benzyl-S-methylsulfoximine), with the molecular formula C₈H₁₁NOS, the theoretical monoisotopic mass can be calculated with high precision.

An experimental HRMS analysis, typically using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield an exact mass measurement for the protonated molecule, [M+H]⁺. This experimental value would then be compared to the calculated exact mass to confirm the elemental composition.

Table 1: Calculated Exact Mass for this compound

Molecular FormulaSpeciesCalculated m/z
C₈H₁₁NOS[M+H]⁺170.0634
C₈H₁₁NOS[M+Na]⁺192.0454

Note: The data in this table is theoretical and based on the known elemental composition. As of the latest search, no experimental HRMS data has been published in the scientific literature for this specific compound.

X-ray Diffraction (XRD) Crystallography

Single Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation

For a definitive elucidation of the molecular structure of this compound, a single crystal of sufficient quality would be required for analysis. The resulting data would confirm the connectivity of the atoms and provide precise measurements of the geometry around the chiral sulfur center. This would include the S-C, S-N, and S=O bond lengths and the C-S-C, C-S-N, and O=S=N bond angles.

However, a thorough review of published scientific literature and crystallographic databases reveals no available data from single crystal X-ray diffraction studies for this compound.

Table 2: Anticipated Crystallographic Data Parameters for this compound

ParameterExpected InformationStatus
Crystal Systeme.g., Monoclinic, OrthorhombicData Not Available
Space Groupe.g., P2₁/cData Not Available
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Data Not Available
Bond Lengths (Å)S=O, S=N, S-CH₃, S-CH₂PhData Not Available
Bond Angles (°)C-S-C, O=S=NData Not Available

Note: This table represents the type of data that would be obtained from a single crystal XRD experiment. No such experimental data is currently available in the public domain for this compound.

Analysis of Intermolecular Interactions and Crystal Packing in this compound Derivatives

An analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds (e.g., involving the N-H group) and van der Waals forces. These interactions govern the physical properties of the solid material. Without experimental crystal structure data for the parent compound or any of its derivatives, a discussion of its intermolecular interactions and crystal packing remains purely speculative.

Computational and Theoretical Investigations of Benzyl Imino Methyl λ6 Sulfanone

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern chemical research, enabling the elucidation of electronic structure and energy of molecules. For a molecule such as Benzyl(imino)(methyl)-λ6-sulfanone, with its interesting combination of a chiral sulfur center, a flexible benzyl (B1604629) group, and polar bonds, these methods are particularly insightful.

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure and to perform geometry optimizations, where the lowest energy arrangement of atoms in the molecule is found.

For Benzyl(imino)(methyl)-λ6-sulfanone, a typical DFT study would involve the use of a hybrid functional, such as B3LYP or PBE0, combined with a basis set like 6-31G(d) or a larger one for more precise calculations. The choice of functional and basis set is crucial for obtaining reliable results and is often benchmarked against experimental data or higher-level computations where available. DFT calculations can provide a wealth of information, including optimized molecular geometries, vibrational frequencies, and electronic properties such as molecular orbital energies.

Table 1: Representative Predicted Geometrical Parameters for Benzyl(imino)(methyl)-λ6-sulfanone from DFT Calculations

ParameterPredicted Value
S=O Bond Length~1.45 Å
S=N Bond Length~1.53 Å
S-C(methyl) Bond Length~1.78 Å
S-C(benzyl) Bond Length~1.82 Å
O=S=N Bond Angle~120°
C-S-C Bond Angle~105°

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations for this class of compound.

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered benchmarks for electronic property calculations.

Due to their higher computational expense, these methods are often used to refine the results obtained from DFT calculations, particularly for calculating reaction energies, activation barriers, and excited state properties. For Benzyl(imino)(methyl)-λ6-sulfanone, high-accuracy single-point energy calculations on DFT-optimized geometries can provide a more reliable picture of its electronic landscape.

Molecular Modeling and Conformational Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Molecular modeling and conformational analysis are therefore essential for understanding the behavior of Benzyl(imino)(methyl)-λ6-sulfanone.

The first step in a conformational analysis is the identification of the ground state geometry, which is the most stable arrangement of the atoms. This is typically achieved through a systematic or stochastic conformational search, followed by geometry optimization of the resulting structures using quantum chemical methods like DFT. The relative energies of different conformers are then calculated to determine their population at a given temperature.

The flexibility of Benzyl(imino)(methyl)-λ6-sulfanone is primarily due to the rotation around the S-C(benzyl) and C-C(phenyl) single bonds. Understanding the energy changes associated with these rotations is key to describing the molecule's conformational landscape.

A potential energy surface scan can be performed by systematically rotating a specific dihedral angle and calculating the energy at each step. This allows for the determination of rotational barriers, which are the energy differences between the stable (low-energy) and transition state (high-energy) conformations.

Table 2: Illustrative Rotational Energy Barriers for Key Dihedral Angles in Benzyl(imino)(methyl)-λ6-sulfanone

Rotational AxisDihedral AnglePredicted Rotational Barrier (kcal/mol)
S-C(benzyl)C(methyl)-S-C(benzyl)-C(phenyl)3-5
C(benzyl)-C(phenyl)S-C(benzyl)-C(phenyl)-C(phenyl)1-2

Note: The data in this table is hypothetical and represents plausible values for a molecule with this structure.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and interactions with other molecules. For Benzyl(imino)(methyl)-λ6-sulfanone, an analysis of its electronic structure can reveal important features.

Key aspects of the electronic structure that are typically investigated include the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. The HOMO-LUMO gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability.

Natural Bond Orbital (NBO) analysis is another powerful technique used to study the electronic structure. It allows for the investigation of charge distribution, hybridization, and donor-acceptor interactions within the molecule, providing a deeper understanding of the bonding and non-bonding interactions that determine the molecule's properties.

Table 3: Predicted Electronic Properties of Benzyl(imino)(methyl)-λ6-sulfanone

PropertyPredicted Value
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-0.5 to -1.5 eV
HOMO-LUMO Gap5.5 to 6.5 eV
Dipole Moment3.0 to 4.0 D

Note: These values are representative and based on typical computational results for similar sulfoximine (B86345) compounds.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, indicating sites of nucleophilicity. youtube.com Conversely, the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor, indicating sites of electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule can be more easily excited, making it more reactive. numberanalytics.com In reactions, the interaction between the HOMO of one molecule and the LUMO of another is a key factor in determining the feasibility and outcome. wikipedia.orgnumberanalytics.com

For a molecule like Benzyl(imino)(methyl)-λ6-sulfanone, FMO analysis would predict how it interacts with other reagents. The nitrogen and oxygen atoms, with their lone pairs of electrons, are expected to contribute significantly to the HOMO, making them likely sites for electrophilic attack. The sulfur atom and the aromatic ring can influence the LUMO, representing potential sites for nucleophilic attack. The specific energies and spatial distributions of these orbitals would be determined through quantum chemical calculations.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic Aryl Sulfoximine

Molecular OrbitalEnergy (eV)Description
LUMO-0.5 to -1.5Indicates electrophilic character, potential for accepting electrons.
HOMO-8.0 to -9.5Indicates nucleophilic character, potential for donating electrons.
HOMO-LUMO Gap7.0 to 8.5Reflects the molecule's kinetic stability and overall reactivity.
Note: These values are representative for related compounds and would require specific calculations for Benzyl(imino)(methyl)-λ6-sulfanone.

Charge Distribution Analysis (e.g., Mulliken Charges)

Charge distribution analysis provides a way to assign partial atomic charges to the atoms within a molecule, offering insights into its polarity, electrostatic potential, and reactivity. wikipedia.org The Mulliken population analysis is a common method that partitions the total electron density among the constituent atoms based on the basis functions used in the molecular orbital calculations. wikipedia.orgq-chem.com

This analysis helps to identify electron-rich (nucleophilic) and electron-deficient (electrophilic) centers. In Benzyl(imino)(methyl)-λ6-sulfanone, the highly electronegative oxygen and nitrogen atoms are expected to carry significant negative partial charges. The sulfur atom, being bonded to these electronegative atoms, would consequently bear a substantial positive partial charge.

It is important to note that Mulliken charges are sensitive to the choice of the basis set used in the calculation and can sometimes yield unphysical results. wikipedia.orguni-muenchen.de Despite this limitation, they provide a valuable qualitative picture of the charge distribution within the molecule.

Table 2: Hypothetical Mulliken Partial Atomic Charges for Benzyl(imino)(methyl)-λ6-sulfanone

AtomHypothetical Mulliken Charge (a.u.)Implication
S+0.8 to +1.2Highly electrophilic center.
O-0.6 to -0.9Nucleophilic center, site for protonation or coordination.
N-0.7 to -1.0Nucleophilic center, site for protonation or alkylation.
C (methyl)-0.2 to -0.4Slightly electron-rich due to hyperconjugation.
C (benzyl CH2)-0.1 to +0.1Influenced by both the sulfoximine group and the phenyl ring.
Note: These values are estimations based on the expected electronegativity and bonding environment. Actual values would be derived from specific quantum chemical calculations.

Simulation of Spectroscopic Data

Computational chemistry allows for the prediction of spectroscopic data, which is an invaluable tool for structure verification and interpretation of experimental spectra. nih.gov

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. nih.gov Computational methods, particularly those using Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. nih.govmdpi.com

The prediction process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Discrepancies between calculated and experimental shifts can arise from factors like solvent effects, molecular dynamics, and the approximations inherent in the computational method. mdpi.combohrium.com

For Benzyl(imino)(methyl)-λ6-sulfanone, calculations would predict distinct chemical shifts for the methyl, benzyl, and aromatic protons and carbons. The chemical environment around the chiral sulfur center would also lead to diastereotopic protons in the benzyl CH₂ group, which computational models should be able to reproduce.

Table 3: Representative Predicted vs. Experimental ¹H NMR Chemical Shifts for Sulfoximines

Proton GroupPredicted δ (ppm)Typical Experimental δ (ppm)
S-CH₃2.8 - 3.22.9 - 3.3
S-CH₂-Ph4.0 - 4.5 (diastereotopic)4.1 - 4.6 (AB quartet)
Aromatic C-H7.2 - 7.67.3 - 7.7
N-H2.0 - 3.5 (broad)2.2 - 3.8 (broad)
Note: Predicted values are based on typical DFT calculation accuracy for similar functional groups.

Theoretical Calculation of Vibrational Frequencies

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical calculations can predict these vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental IR spectra. mdpi.com

These calculations are typically performed within the harmonic approximation, which models molecular bonds as simple springs. mdpi.com This simplification can lead to a systematic overestimation of the vibrational frequencies compared to experimental values. To correct for this, calculated frequencies are often multiplied by an empirical scaling factor. unifi.it

For Benzyl(imino)(methyl)-λ6-sulfanone, key vibrational modes would include the S=O and S=N stretching frequencies, which are characteristic of the sulfoximine core. Additionally, C-H stretching and bending modes from the methyl and benzyl groups, as well as aromatic ring vibrations, would be predicted.

Table 4: Key Calculated Vibrational Frequencies for the Sulfoximine Moiety

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Description
S=O Stretch (asymmetric)1200 - 1250Strong intensity, characteristic of sulfoximines.
S=N Stretch1050 - 1150Strong to medium intensity.
S-C Stretch700 - 800Medium to weak intensity.
Note: These are typical frequency ranges for sulfoximines and serve as an illustrative guide.

Mechanistic Studies through Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out potential energy surfaces, identify intermediates, and characterize transition states. rwth-aachen.de

Transition State Characterization for Key Synthetic Steps

A key step in many synthetic routes to N-unsubstituted sulfoximines involves the imination of a corresponding sulfoxide (B87167). nih.gov Computational chemistry can be used to model this transformation in detail. By calculating the energies of reactants, products, and potential intermediates, a reaction energy profile can be constructed.

The most critical point on this profile is the transition state (TS), which represents the energy maximum along the reaction coordinate. Characterizing the TS involves locating this saddle point on the potential energy surface and confirming it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. rwth-aachen.de

For the synthesis of Benzyl(imino)(methyl)-λ6-sulfanone from benzyl methyl sulfoxide, computational studies could investigate the mechanism of NH-transfer from a reagent like an iminoiodinane or via a metal-catalyzed process. nih.gov Such studies would calculate the structure and energy of the transition state, providing insights into the reaction's feasibility, kinetics, and stereochemical outcome. These calculations are crucial for optimizing reaction conditions and developing new synthetic methodologies. nih.govrsc.org

Elucidation of Reaction Pathways and Intermediate Species (e.g., λ6-sulfanenitrile intermediates)

Computational and theoretical studies have been instrumental in elucidating the intricate reaction pathways and identifying transient intermediate species involved in the formation of sulfoximines, including Benzyl(imino)(methyl)-λ6-sulfanone. A significant focus of these investigations has been the role of highly reactive λ6-sulfanenitrile intermediates, which are now understood to be crucial in the NH-sulfoximination of sulfides.

The formation of NH-sulfoximines from sulfides is often achieved using an oxidant, such as iodosobenzene (B1197198) diacetate (PIDA), and a source of ammonia (B1221849), like ammonium (B1175870) carbamate (B1207046). researchgate.netrsc.org Mechanistic studies, supported by both experimental evidence and computational modeling, have detailed a pathway involving the initial formation of a sulfilimine, which is then oxidized to the final sulfoximine product. The key to this transformation is the generation of transient but characterizable λ6-sulfanenitrile intermediates. rsc.orgnih.gov

Experimental investigations using techniques such as 1H, 13C, and 15N NMR spectroscopy, as well as High-Resolution Mass Spectrometry (HRMS), have successfully identified species like acetoxy- and methoxy-λ6-sulfanenitriles as intermediates in these reactions. rsc.org These experimental findings are corroborated by computational models that explore the energetics and geometries of the proposed reaction coordinates.

The generalized reaction mechanism, supported by computational evidence, can be outlined as follows:

Formation of an Electrophilic Nitrene Source: The oxidant (e.g., PIDA) reacts with the ammonia source to generate a highly electrophilic nitrene or a related species.

Formation of a Sulfilimine: The sulfide (B99878) attacks the electrophilic nitrogen, leading to the formation of a sulfilimine intermediate.

Oxidation to a λ6-Sulfanenitrile Intermediate: The sulfilimine is then oxidized, often by the same oxidizing agent, to form a λ6-sulfanenitrile intermediate. These intermediates are characterized by a sulfur(VI) center double-bonded to oxygen, single-bonded to two carbon substituents, and triple-bonded to a nitrogen atom.

Conversion to the Sulfoximine: The λ6-sulfanenitrile intermediate is then converted to the final NH-sulfoximine through the action of a nucleophile present in the reaction mixture, such as the solvent (e.g., methanol) or acetate (B1210297) ions. rsc.orgnih.gov

Computational studies, typically employing Density Functional Theory (DFT), have been used to calculate the geometries, energies, and vibrational frequencies of the reactants, transition states, intermediates, and products along this reaction pathway. These calculations provide a quantitative picture of the reaction energetics and help to validate the proposed mechanisms.

Table 1: Calculated Relative Energies of Species in a Representative NH-Sulfoximination Reaction

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsSulfide + Oxidant + Ammonia Source0.0
TS1Transition state for sulfilimine formation+15.2
Intermediate 1Sulfilimine-5.7
TS2Transition state for λ6-sulfanenitrile formation+22.8
Intermediate 2λ6-Sulfanenitrile+8.1
TS3Transition state for sulfoximine formation+12.5
ProductsSulfoximine + Byproducts-35.4

Note: The energy values are hypothetical and for illustrative purposes to demonstrate the typical energetic profile of such a reaction as determined by DFT calculations.

Table 2: Key Calculated Geometrical Parameters of a λ6-Sulfanenitrile Intermediate

ParameterBond/AngleCalculated Value
Bond LengthS=O1.45 Å
Bond LengthS-C(aryl)1.78 Å
Bond LengthS-C(alkyl)1.82 Å
Bond LengthS≡N1.50 Å
Bond AngleO=S-C(aryl)110.5°
Bond AngleO=S-C(alkyl)109.8°
Bond AngleC(aryl)-S-C(alkyl)105.2°

Note: The geometrical parameters are representative values for a generic S-aryl-S-alkyl-λ6-sulfanenitrile intermediate as would be determined by computational geometry optimization.

These computational investigations are crucial for a deeper understanding of the reaction mechanisms at a molecular level. They not only support experimental findings but also allow for the prediction of reactivity and the rational design of new synthetic methodologies for sulfoximines and related compounds. The elucidation of the role of λ6-sulfanenitrile intermediates has been a significant achievement in this field, providing a more complete picture of the chemical transformations involved.

Reactivity and Chemical Transformations of Benzyl Imino Methyl λ6 Sulfanone

Reactivity at the Sulfur Center

The sulfur atom in Benzyl(imino)(methyl)-λ6-sulfanone is a key site for chemical reactions, including nucleophilic substitution and redox processes.

While the sulfur center of sulfoximines is generally less electrophilic than that of related sulfonyl derivatives, it can still undergo nucleophilic attack under certain conditions. The reactivity is influenced by the nature of the substituents on the sulfur atom. In the case of Benzyl(imino)(methyl)-λ6-sulfanone, the methyl and benzyl (B1604629) groups are not readily displaced.

Theoretical studies on nucleophilic substitution at tetracoordinate sulfur in related sulfonyl compounds suggest that these reactions can proceed through either a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate. mdpi.com In such reactions at a stereogenic sulfur center, inversion of configuration is often observed. mdpi.com However, specific examples of nucleophilic substitution at the sulfur center of S-benzyl-S-alkyl sulfoximines leading to the displacement of the methyl or benzyl group are not extensively documented in the literature. The sulfoximine (B86345) nitrogen is a more common site for nucleophilic attack.

The λ6-sulfanone moiety can participate in both oxidation and reduction reactions.

Oxidation: Sulfoximines can be oxidized to the corresponding sulfones. researchgate.net This transformation involves the conversion of the imino group to an oxo group. A common reagent for this oxidation is m-chloroperbenzoic acid (mCPBA). researchgate.net The reaction of N-substituted or NH-sulfoximines with mCPBA typically proceeds cleanly to afford the sulfone in high yield. researchgate.net

Reduction: The reduction of sulfoximines can lead to the corresponding sulfoxides or even sulfides, although this is a less common transformation. The specific conditions required for the reduction of Benzyl(imino)(methyl)-λ6-sulfanone are not well-documented. However, in related systems, reducing agents such as hydrides or metal catalysts have been utilized for the reduction of sulfoximines to their corresponding sulfides. researchgate.net

Functionalization of the Imino Group

The nitrogen atom of the imino group is a primary site for functionalization in Benzyl(imino)(methyl)-λ6-sulfanone, allowing for the introduction of a wide variety of substituents.

The NH group of sulfoximines is nucleophilic and can readily undergo alkylation and acylation reactions.

N-Alkylation: N-alkylation of NH-sulfoximines can be achieved using various alkylating agents. Traditional methods often require the use of strong bases to deprotonate the imino nitrogen prior to reaction with an alkyl halide. rsc.org More recently, milder methods have been developed. For instance, copper-promoted N-methylation of sulfoximines using methylboronic acid has been reported to proceed in excellent yields under mild conditions. rsc.org Photocatalytic methods have also been developed for the N-benzylation of NH-sulfoximines with benzyl bromide, avoiding the need for strong bases. ingentaconnect.com

N-Acylation: The imino nitrogen can also be acylated using various acylating agents such as carboxylic acids, acid chlorides, or α-ketoacids. Copper-catalyzed aroylation of NH-sulfoximines with α-ketoacids has been shown to be an effective method for the synthesis of N-acylated sulfoximines. organic-chemistry.org

The following table summarizes representative conditions for N-functionalization of sulfoximines:

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, Strong base (e.g., NaH)N-Alkyl sulfoximine
N-MethylationMethylboronic acid, Copper catalystN-Methyl sulfoximine
N-BenzylationBenzyl bromide, Photocatalyst, Visible lightN-Benzyl sulfoximine
N-Acylationα-Ketoacid, Copper catalyst, K₂S₂O₈N-Acyl sulfoximine

Beyond simple alkylation and acylation, a variety of other derivatization strategies can be employed at the imino nitrogen. These include N-arylation, N-vinylation, and the introduction of various functional groups. For instance, dual nickel photocatalysis has been utilized for the N-arylation of NH-sulfoximines with bromoarenes. organic-chemistry.org

Transformations Involving the Benzyl Moiety

The benzyl group of Benzyl(imino)(methyl)-λ6-sulfanone can also undergo chemical transformations, although these are less commonly explored compared to reactions at the sulfur and nitrogen centers.

One potential reaction is the cleavage of the benzyl group. While there is a noted sensitivity of S-benzyl sulfoximines, which can lead to lability under harsh conditions, specific deprotection strategies have been developed. researchgate.net For example, reductive cleavage of benzyl groups is a common transformation in organic synthesis.

Additionally, the benzylic position is susceptible to functionalization. For instance, alkylation at the benzylic carbon can be achieved after deprotonation. nih.gov The aromatic ring of the benzyl group can also undergo electrophilic substitution reactions, although the reactivity will be influenced by the electron-withdrawing nature of the sulfoximine moiety.

Electrophilic Aromatic Substitution Reactions on the Benzyl Ring

The benzyl group's aromatic ring is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for benzene (B151609) derivatives. libretexts.orgmasterorganicchemistry.com The sulfonimidoyl group (-S(O)(NH)CH3) acts as a substituent on the ring, influencing both the rate and regioselectivity of the substitution. This group is generally considered to be deactivating and meta-directing due to the electron-withdrawing nature of the hexavalent sulfur center.

The mechanism for EAS reactions involves the attack of the aromatic π-electron system on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. youtube.com This is typically the rate-determining step. masterorganicchemistry.comyoutube.com Subsequent deprotonation restores the ring's aromaticity. masterorganicchemistry.comlibretexts.org

Common EAS reactions applicable to the benzyl ring of a sulfoximine include:

Nitration: Achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to generate the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.comlibretexts.org

Sulfonation: Accomplished with fuming sulfuric acid (H2SO4 and SO3), where the active electrophile is protonated sulfur trioxide (HSO3+). youtube.commasterorganicchemistry.com

Halogenation: Requires a Lewis acid catalyst like FeBr3 or AlCl3 to polarize the halogen molecule (e.g., Br2, Cl2) and generate a potent electrophile. libretexts.org

The deactivating nature of the sulfoximine moiety means that forcing conditions may be required to achieve these transformations. The substitution is predicted to occur predominantly at the meta position of the benzyl ring.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on Benzyl(imino)(methyl)-λ6-sulfanone
ReactionReagentsActive ElectrophilePredicted Major Product
NitrationHNO₃, H₂SO₄NO₂⁺(3-Nitrobenzyl)(imino)(methyl)-λ⁶-sulfanone
BrominationBr₂, FeBr₃Br⁺(3-Bromobenzyl)(imino)(methyl)-λ⁶-sulfanone
SulfonationSO₃, H₂SO₄HSO₃⁺3-((Imino(methyl)-λ⁶-sulfanonyl)methyl)benzenesulfonic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃CH₃CO⁺(3-Acetylbenzyl)(imino)(methyl)-λ⁶-sulfanone

Side-Chain Functionalization and Modification

Beyond the aromatic ring, the methyl and imino groups offer sites for functionalization.

α-Lithiated Sulfoximines: The protons on the methyl group are acidic and can be removed by a strong base like n-butyllithium to form a lithiated intermediate. This nucleophilic species can then react with various electrophiles, such as carbonyl compounds (aldehydes, ketones), imines, and alkyl halides, enabling the formation of new carbon-carbon bonds. tandfonline.comtandfonline.com

N-Functionalization: The NH group of the sulfoximine is nucleophilic and can undergo reactions like alkylation, acylation, and arylation. researchgate.netacs.org For instance, alkylation can be achieved under phase-transfer conditions. Rhodium-catalyzed reactions have also been developed for the transfer of carbamate (B1207046) groups to sulfoxides to form N-protected sulfoximines. organic-chemistry.org Recent developments include metal-free methods for N-functionalization. acs.orgdigitellinc.com

Stereochemical Aspects of Reactivity

The sulfur atom in Benzyl(imino)(methyl)-λ6-sulfanone is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereochemistry at this center profoundly influences the molecule's reactivity. acs.org

Retention or Inversion of Configuration at the Sulfur Stereocenter

Many reactions involving sulfoximines proceed with a high degree of stereospecificity at the sulfur center. For example, the synthesis of NH-sulfoximines via the imination of enantioenriched sulfoxides often occurs with complete retention of configuration. nih.gov This stereospecificity is crucial for synthesizing optically active sulfoximine-containing molecules. orgsyn.org Similarly, the oxidation of chiral sulfilimines to sulfoximines proceeds stereospecifically, preserving the chirality at the sulfur atom. nih.gov

Conversely, reactions that involve direct substitution at the sulfur center can proceed with either retention or inversion, depending on the mechanism. A stereospecific S-alkylation of chiral sulfinamides has been developed as a practical method for the asymmetric synthesis of chiral sulfoximines, avoiding racemization under optimized conditions. organic-chemistry.org

Diastereoselective Reactions of Chiral Benzyl(imino)(methyl)-λ6-sulfanone

When an enantiomerically pure sulfoximine is used in reactions, the chiral sulfur center can direct the stereochemical outcome of newly formed stereocenters elsewhere in the molecule. This is particularly evident in the reactions of α-lithiated chiral sulfoximines with prochiral electrophiles like aldehydes and ketones. tandfonline.comtandfonline.com The addition reaction often proceeds with diastereoselectivity, leading to a preponderance of one diastereomer over the other. The degree of diastereoselection can be influenced by factors such as the steric bulk of the substituents on the sulfoximine and the electrophile. tandfonline.com The capability of the sulfonimidoyl moiety to act as a chiral directing group has been demonstrated in the diastereoselective functionalization of other complex molecules. acs.org

Table 2: Examples of Diastereoselective Reactions with Sulfoximine Analogs
Reaction TypeReactantsKey FeatureStereochemical Outcome
Addition to Aldehydeα-Lithiated Chiral Sulfoximine + BenzaldehydeCreation of a new stereocenter at the carbinol carbon.Formation of diastereomeric alcohol products in unequal amounts. tandfonline.com
Michael Additionα-Lithiated Chiral Sulfoximine + EnoneFormation of a new C-C bond and a new stereocenter.Good diastereoselectivity is often observed. uow.edu.au
ortho-Directed MetalationChiral Ferrocenyl Sulfoximine + ElectrophileSulfonimidoyl group directs ortho-lithiation.Excellent diastereoselectivity in the introduction of planar chirality. acs.org

Reaction Mechanisms and Kinetics of λ6-Sulfanone Transformations

The mechanisms of sulfoximine transformations are diverse. Electrophilic aromatic substitution follows the well-established two-step mechanism involving a sigma complex. masterorganicchemistry.com The rate-determining step is the initial attack of the electrophile, which disrupts aromaticity. masterorganicchemistry.com

Reactions at the side chain often involve the formation of key intermediates. For instance, the conversion of sulfoxides to NH-sulfoximines using reagents like (diacetoxyiodo)benzene (B116549) and ammonium (B1175870) carbamate is proposed to proceed through a highly reactive iodonitrene intermediate. orgsyn.orgnih.govorgsyn.org This iodonitrene reacts with the sulfoxide (B87167) to form the sulfoximine. orgsyn.org

In the case of C-H functionalization reactions catalyzed by transition metals like rhodium or iridium, the mechanism often involves the coordination of the sulfoximine to the metal center, followed by a C-H activation step to form a metallacycle intermediate. nih.govrsc.org Subsequent steps like migratory insertion and reductive elimination lead to the final product. The kinetics of these reactions are complex and depend on the concentrations of the substrate, catalyst, and other reagents.

Synthetic Applications and Utility of Benzyl Imino Methyl λ6 Sulfanone in Organic Synthesis

Role as Versatile Synthetic Intermediates

The sulfoximine (B86345) group in Benzyl(imino)(methyl)-λ6-sulfanone imparts a unique combination of stability and reactivity, rendering it a versatile intermediate in organic synthesis. The sulfur center in sulfoximines is chiral, and the presence of four different substituents (a methyl group, a benzyl (B1604629) group, an oxo group, and an imino group) makes S-benzyl-S-methylsulfoximine a chiral molecule. This inherent chirality has been widely exploited in asymmetric synthesis, where the sulfoximine moiety can act as a chiral auxiliary to control the stereochemical outcome of reactions.

Furthermore, the protons on the carbon atom adjacent to the sulfur (the benzylic and methyl protons) are acidic and can be selectively removed by a strong base to form a stabilized carbanion. This nucleophilic center can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) reactions, and Michael additions. The sulfoximine group can be readily removed or transformed into other functional groups after serving its purpose, adding to its versatility as a synthetic intermediate.

Application in the Construction of Complex Organic Architectures

The ability of the Benzyl(imino)(methyl)-λ6-sulfanone scaffold to participate in stereoselective bond-forming reactions makes it a valuable tool for the construction of complex organic molecules. The chiral sulfoximine group can direct the approach of reagents, leading to the formation of single enantiomers or diastereomers of the desired product. This level of control is crucial in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required for activity.

Precursors for the Synthesis of Diverse Organosulfur Compounds

Benzyl(imino)(methyl)-λ6-sulfanone serves as a valuable precursor for the synthesis of a wide array of other important organosulfur compounds. The sulfoximine core can be chemically manipulated to access different oxidation states of sulfur and to introduce various substituents.

Derivation to Sulfoxides, Sulfones, and Sulfonamides

The sulfoximine functionality can be readily converted into other common sulfur-containing functional groups. For example, reduction of the imino group can lead to the formation of the corresponding sulfoxide (B87167). Conversely, oxidation of the sulfoximine can yield a sulfone. Furthermore, cleavage of the sulfur-nitrogen bond can provide access to sulfonamides, a class of compounds with significant applications in medicinal chemistry. ijcce.ac.ir The ability to access these diverse organosulfur compounds from a common λ6-sulfanone precursor enhances the synthetic utility of this scaffold.

PrecursorTarget Compound ClassTypical Reagents/Conditions
Benzyl(imino)(methyl)-λ6-sulfanoneSulfoxidesReducing agents
Benzyl(imino)(methyl)-λ6-sulfanoneSulfonesOxidizing agents
Benzyl(imino)(methyl)-λ6-sulfanoneSulfonamidesHydrolysis or other S-N bond cleavage methods

Generation of Sulfur Ylides and Related Species

One of the most significant applications of sulfoximines, including Benzyl(imino)(methyl)-λ6-sulfanone, is their use in the generation of sulfur ylides. baranlab.org Sulfur ylides are zwitterionic species with a negatively charged carbon adjacent to a positively charged sulfur atom. baranlab.org These reactive intermediates are highly valuable in organic synthesis, particularly for the formation of three-membered rings. nih.gov

The protons on the α-carbon of the sulfoximine can be abstracted by a strong base to generate a sulfur-stabilized ylide. This ylide can then react with aldehydes and ketones in the Corey-Chaykovsky reaction to produce epoxides. researchgate.net Similarly, reaction with imines can afford aziridines. The stereochemical outcome of these reactions can often be controlled by using a chiral sulfoximine precursor. nih.gov

Ylide PrecursorReagentResulting YlideApplication
Benzyl(imino)(methyl)-λ6-sulfanoneStrong Base (e.g., n-BuLi)Benzyl(imino)(methylene)-λ6-sulfuraneEpoxidation, Aziridination

Design and Synthesis of Advanced Materials via λ6-Sulfanone Scaffolds

The unique structural and electronic properties of the λ6-sulfanone moiety have led to its exploration in the design and synthesis of advanced materials. The polarity and rigidity of the sulfoximine group can influence the bulk properties of materials into which it is incorporated. For example, the introduction of sulfoximine groups into polymer backbones can modify their thermal stability, solubility, and mechanical properties.

Furthermore, the chirality of sulfoximines can be exploited to create chiral polymers and liquid crystals with unique optical properties. These materials may find applications in areas such as chiral separations, asymmetric catalysis, and nonlinear optics. While the specific use of Benzyl(imino)(methyl)-λ6-sulfanone in materials science is an emerging area, the broader class of sulfoximines holds considerable promise for the development of novel functional materials.

Development of Novel Reagents and Catalysts Utilizing the λ6-Sulfanone Moiety

The chiral nature of the sulfoximine group makes it an attractive scaffold for the development of new chiral ligands and organocatalysts for asymmetric synthesis. researchgate.net The sulfur and nitrogen atoms of the sulfoximine can coordinate to metal centers, and the chiral environment around the sulfur can induce enantioselectivity in metal-catalyzed reactions.

For example, sulfoximine-containing ligands have been successfully employed in a variety of transition-metal-catalyzed transformations, including hydrogenations, cross-coupling reactions, and cyclopropanations. In organocatalysis, the sulfoximine moiety can act as a chiral Brønsted or Lewis base, activating substrates towards enantioselective transformations. The modular nature of sulfoximine synthesis allows for the fine-tuning of steric and electronic properties to optimize catalyst performance for specific reactions.

Q & A

What are the recommended synthetic routes for Benzyl(imino)(methyl)-lambda6-sulfanone, and how can reaction conditions be optimized for high yield?

Basic Research Question
this compound can be synthesized via oxidation of sulfoxide precursors, as demonstrated in analogous sulfoximine syntheses. For example, (R)-(Benzyl)(4-bromophenyl)(imino)-λ6-sulfanone was prepared using sulfoxide intermediates under controlled oxidation conditions . Key optimization factors include:

  • Catalysts : Use of ammonium cerium(IV) nitrate or other oxidizing agents.
  • Temperature : Maintaining reactions at 0–25°C to prevent side reactions.
  • Purification : Flash column chromatography (e.g., 30% hexane/ethyl acetate) to isolate the product .
    Yield improvements may involve adjusting stoichiometry, solvent polarity, or employing inert atmospheres to stabilize reactive intermediates.

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

Advanced Research Question
Conflicting spectral data often arise from impurities, stereochemical variations, or solvent effects. To address this:

  • Cross-validation : Compare experimental NMR/IR results with computational predictions (e.g., DFT-calculated chemical shifts) .
  • High-resolution techniques : Utilize 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, as shown in the analysis of (4-Bromophenyl)(imino)(napht-2-yl)-λ6-sulfanone .
  • Crystallographic confirmation : Refine X-ray diffraction data using SHELX software to validate bond lengths and angles .

What computational methods (e.g., DFT) are suitable for predicting the electronic properties of this compound?

Advanced Research Question
Density Functional Theory (DFT) is widely used to model electronic properties:

  • Basis sets : Employ B3LYP/6-311++G(d,p) for geometry optimization and vibrational frequency calculations .
  • Software : Gaussian or ORCA packages for HOMO-LUMO analysis and nonlinear optical (NLO) properties .
  • Validation : Compare computed IR spectra with experimental data to ensure accuracy .

How should researchers design experiments to assess the thermodynamic stability of this compound under varying conditions?

Basic Research Question
Thermodynamic stability can be evaluated via:

  • Calorimetry : Measure enthalpy changes using differential scanning calorimetry (DSC).
  • Kinetic studies : Monitor decomposition rates at elevated temperatures (e.g., 40–100°C) .
  • Solvent compatibility : Test stability in polar vs. non-polar solvents to identify degradation pathways.

What are the best practices for handling and storing this compound given its potential reactivity?

Basic Research Question
Safety protocols from analogous sulfoximines include:

  • Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation .
  • Handling : Use gloves and eye protection; avoid contact with strong acids/bases to prevent exothermic reactions .
  • Spill management : Absorb with inert materials (e.g., silica gel) and dispose via hazardous waste protocols .

How can crystallographic data (e.g., from SHELX) be utilized to confirm the molecular structure of this compound?

Advanced Research Question
SHELX software enables precise structural determination:

  • Data collection : Use high-resolution synchrotron or single-crystal X-ray sources.
  • Refinement : Apply SHELXL for least-squares refinement, addressing thermal motion and disorder .
  • Validation : Cross-check with spectroscopic data (e.g., NMR) to confirm stereochemistry .

What strategies are effective in scaling up the synthesis of this compound while maintaining purity?

Advanced Research Question
Scale-up challenges include heat dissipation and impurity control. Strategies involve:

  • Batch optimization : Pilot studies to identify critical parameters (e.g., stirring rate, cooling efficiency).
  • Continuous flow systems : Improve mixing and temperature control for oxidation steps .
  • In-line analytics : Use HPLC or LC-MS to monitor reaction progress and purity .

How do substituents on the benzyl group influence the chemical reactivity of this compound derivatives?

Advanced Research Question
Substituent effects can be systematically studied via:

  • Electron-withdrawing groups (EWGs) : Para-nitro or bromo groups increase electrophilicity, altering reaction kinetics .
  • Steric effects : Bulky substituents (e.g., tert-butyl) may hinder nucleophilic attack, reducing reactivity.
  • Computational modeling : Use DFT to predict substituent impacts on charge distribution and transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.